N-[2-[bis(trideuteriomethyl)amino]cyclohexyl]-3,4-dichloro-N-methylbenzamide
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Overview
Description
U-47700-d6 is a deuterium-labeled analog of U-47700, a synthetic opioid analgesic. It is primarily used as an internal standard for the quantification of U-47700 in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The compound is categorized as a utopioid and is regulated as a Schedule I substance in the United States .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of U-47700-d6 involves the incorporation of deuterium atoms into the molecular structure of U-47700. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of trans-3,4-dichloro-N-[2-(dimethylamino-d6)cyclohexyl]-N-methyl-benzamide.
Deuterium Incorporation: Deuterium atoms are introduced into the dimethylamino group of the cyclohexyl ring.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of U-47700-d6 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce U-47700-d6 in bulk.
Purification: The product is purified using techniques such as recrystallization, chromatography, and distillation to achieve high purity levels (≥98%).
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required standards for use as an analytical reference material.
Chemical Reactions Analysis
Types of Reactions: U-47700-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) are employed in various reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups .
Scientific Research Applications
U-47700-d6 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in GC-MS and LC-MS for the quantification of U-47700 in biological and forensic samples.
Forensic Toxicology: Employed in forensic laboratories to detect and quantify U-47700 in post-mortem and toxicological analyses.
Pharmacological Studies: Utilized in research to study the pharmacokinetics and metabolism of U-47700 and its analogs.
Drug Development: Aids in the development of new synthetic opioids and the assessment of their structure-activity relationships
Mechanism of Action
U-47700-d6, like its parent compound U-47700, acts as an agonist at the μ-opioid receptor. The mechanism involves:
Receptor Binding: U-47700-d6 binds to the μ-opioid receptor with high affinity, leading to the activation of the receptor.
Signal Transduction: Activation of the μ-opioid receptor triggers intracellular signaling pathways, resulting in analgesic effects.
Molecular Targets: The primary molecular target is the μ-opioid receptor, but it also exhibits lower affinity for κ-opioid and δ-opioid receptors.
Comparison with Similar Compounds
U-47700: The parent compound, a potent μ-opioid receptor agonist.
N-desmethyl-U-47700: A metabolite of U-47700 with lower affinity for opioid receptors.
N,N-didesmethyl-U-47700: Another metabolite with negligible opioid receptor affinity.
Methoxyacetylfentanyl: A fentanyl analog with similar opioid receptor activity
Uniqueness: U-47700-d6 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical applications. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification of U-47700 in complex biological matrices .
Properties
Molecular Formula |
C16H22Cl2N2O |
---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
N-[2-[bis(trideuteriomethyl)amino]cyclohexyl]-3,4-dichloro-N-methylbenzamide |
InChI |
InChI=1S/C16H22Cl2N2O/c1-19(2)14-6-4-5-7-15(14)20(3)16(21)11-8-9-12(17)13(18)10-11/h8-10,14-15H,4-7H2,1-3H3/i1D3,2D3 |
InChI Key |
JGPNMZWFVRQNGU-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)C1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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